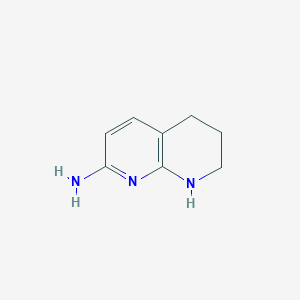

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPQAMLQJAZDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375262-20-5 | |

| Record name | 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine typically involves the following steps:

Double Sonogashira Reactions: The process begins with the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines.

Chichibabin Cyclizations: This is followed by Chichibabin cyclizations of 3,3’-pyridine-2,5-diyldipropan-1-amines.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the compound’s structure.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthyridines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of naphthyridine compounds exhibit potent antimicrobial properties. For instance, certain 1,8-naphthyridine derivatives have shown activity against Plasmodium falciparum and Plasmodium vivax, which are responsible for malaria. These compounds can inhibit the growth of these parasites effectively due to their structural features that interact with biological targets in the pathogens .

Anticancer Properties

Several studies have highlighted the cytotoxic effects of naphthyridine derivatives on cancer cell lines. For example, benzo[ b][1,5]naphthyridine derivatives showed significant cytotoxicity against human HL-60 and HeLa cells while also inhibiting topoisomerase II activity. This suggests potential applications in cancer therapy, particularly as part of combination therapies that enhance the efficacy of existing chemotherapeutic agents .

Analgesic and Anti-inflammatory Effects

Recent findings indicate that some naphthyridine derivatives possess analgesic and anti-inflammatory properties. Specifically, compounds such as 5-aminoimidazo[1,2-a][1,8]naphthyridine derivatives have been noted for their effectiveness in pain management and inflammation reduction without causing acute gastrointestinal toxicity .

Synthetic Methodologies

Synthesis Techniques

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine has been achieved through various methods. A notable approach includes an asymmetric synthesis route involving the Heck-type vinylation of chloropyridine using ethylene gas. This method allows for efficient production without the need for complex purification processes like chromatography or distillation .

Another effective synthetic strategy involves double Sonogashira reactions with acetylenic alcohols to form the desired naphthyridine scaffold . These methodologies not only enhance yield but also facilitate the scalability of production for pharmaceutical applications.

Biological Mechanisms

Mechanism of Action

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in disease pathways. For example, its derivatives have been shown to modulate antibiotic activity by enhancing the efficacy of existing antibiotics against resistant bacterial strains . This interaction may involve competitive inhibition or allosteric modulation of target enzymes.

Case Studies

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to have high affinity for αvβ6 integrin, a protein involved in cell adhesion and signaling . The compound’s binding to this integrin can modulate various cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

5,6,7,8-Tetrahydronaphthalen-2-ylamine: This compound shares a similar structure but differs in the position of the amine group.

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine: Another structurally related compound used in similar applications.

Uniqueness

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine is unique due to its specific structural features and the resulting biological activities. Its ability to interact with specific molecular targets, such as αvβ6 integrin, sets it apart from other similar compounds, making it a valuable compound in medicinal chemistry and materials science.

Biological Activity

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological effects based on current research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine family of compounds. Its structure consists of a bicyclic system that includes a nitrogen atom in the ring. This unique configuration contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives.

Key Findings:

- In vitro Studies: The compound exhibits significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action: It is suggested that the compound may inhibit DNA gyrase, an essential enzyme for bacterial replication .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Activity

The anticancer properties of this compound have also been extensively studied.

Research Insights:

- Cell Line Studies: The compound has shown inhibitory effects on various cancer cell lines including breast and lung cancer cells. It induces apoptosis through mechanisms involving DNA damage and mitochondrial dysfunction .

Case Study:

A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties.

Mechanism:

It has been observed to reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Table 2: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves hydrogenation or cyclization of precursor naphthyridine derivatives. For example:

- Hydrogenation of nitro/nitrile intermediates : Palladium catalysts under hydrogen pressure (2–5 bar) in ethyl acetate at 70°C yield the tetrahydro form with >95% efficiency .

- Multicomponent reactions : Acidic or basic conditions (e.g., KOH in ethanol/water under reflux) facilitate cyclization, with yields exceeding 80% by minimizing side reactions .

Key considerations : Catalyst choice (e.g., Pd/C vs. Raney Ni) and solvent polarity significantly affect purity. Ethyl acetate is preferred for its inertness and ease of removal .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Methodological Answer:

- Spectroscopic techniques :

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives, though the compound’s hygroscopic nature may require anhydrous crystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of substituted derivatives?

Methodological Answer:

- Catalyst screening : Test Pd/C, PtO₂, or enzymatic catalysts for hydrogenation efficiency. For example, Pd/C in ethyl acetate at 70°C achieves >97% yield for methyl-substituted analogs .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while non-polar solvents (toluene) favor cyclization .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor selective amine functionalization, avoiding over-reduction .

Q. What analytical strategies resolve discrepancies between computational predictions and experimental reactivity data?

Methodological Answer:

- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) with experimental electrophilicity (e.g., Fukui indices) to identify reactive sites. Discrepancies may arise from solvent effects not modeled in silico .

- Isotopic labeling : Use ¹⁵N-labeled intermediates to trace reaction pathways, particularly in competing acylation/alkylation steps .

- In situ monitoring : Employ Raman spectroscopy or HPLC-MS to detect transient intermediates and adjust reaction parameters dynamically .

Q. How can purification challenges due to hygroscopicity or by-product formation be mitigated?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) to separate polar by-products .

- Crystallization additives : Add seed crystals or anti-solvents (hexane) to induce selective crystallization of the target compound .

- Derivatization : Convert the amine to a stable hydrochloride salt for improved handling and storage .

Q. What mechanisms underlie the compound’s interaction with biological targets, and how can binding affinity be quantified?

Methodological Answer:

- Fluorescence quenching assays : Monitor interactions with DNA/RNA by measuring emission changes at λex 280 nm (naphthyridine π-π stacking with nucleic acids) .

- Surface plasmon resonance (SPR) : Determine binding kinetics (ka/kd) for enzyme inhibition, using immobilized targets (e.g., kinases or polymerases) .

- Molecular docking : Validate binding poses using X-ray structures of homologous proteins (e.g., PDB entries for naphthyridine-protein complexes) .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.